In Vitro Potency and Selectivity: Terevalefim Exhibits Comparable Pro-proliferative Activity to HGF with Distinct Pharmacokinetic Advantages
Terevalefim demonstrates in vitro pro-proliferative activity comparable to that of native HGF in multiple cell types, while exhibiting no off-target mitogenic effects in fibroblasts [1]. Importantly, terevalefim achieves this activity with a substantially longer half-life than HGF, enabling once-daily dosing in clinical studies [2].
| Evidence Dimension | Cell proliferation (HUVEC) |
|---|---|
| Target Compound Data | ~3-fold increase over vehicle (5 µM) |
| Comparator Or Baseline | HGF (25 ng/mL): ~3-fold increase over vehicle |
| Quantified Difference | Comparable activity (no significant difference) |
| Conditions | In vitro, HUVEC, 24h exposure, [3H]-thymidine incorporation |
Why This Matters
Demonstrates that terevalefim replicates HGF's cytoprotective and regenerative signaling with a more stable and synthetically tractable small-molecule scaffold, reducing reliance on recombinant proteins and enabling streamlined manufacturing and formulation.
- [1] Paka L, Goldberg ID. The Effect of ANG-3777 on In Vitro Cell Proliferation. J Am Soc Nephrol. 2020;31(10S):128. DOI: 10.1681/ASN.20203110S1128b. View Source
- [2] Vifor Pharma and Angion report topline results from phase-II GUARD trial of ANG-3777. 2021 Dec 10. View Source
